2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11) |
InChI Key |
KPGKZNAKLSPNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid typically involves the nitration of furan derivatives followed by cyclopropanation and carboxylation. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo cyclopropanation using diazomethane or similar reagents, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of Lewis acids.
Major Products Formed
Oxidation: Various nitrofuran derivatives with different oxidation states.
Reduction: Amino-substituted cyclopropane carboxylic acids.
Substitution: Halogenated or alkylated nitrofuran derivatives.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves the interaction of the nitrofuran moiety with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA, proteins, and enzymes, leading to antimicrobial effects . The cyclopropane ring and carboxylic acid group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Nitrofuran-2-carboxylic Acid Derivatives
- Structure: These derivatives typically feature amide bonds formed between 5-nitrofuran-2-carboxylic acid and amines (e.g., quinoxaline or pyridin-2-yl-ethylamine) .
- Key Differences : Unlike the target compound, these lack the cyclopropane ring. The cyclopropane in the target compound likely enhances metabolic stability and alters steric interactions with biological targets.
- Biological Activity : Exhibited antifungal properties (e.g., compound 3 in showed 30% yield and activity via nitro group redox cycling) .
Cyclopropane-1-carboxylic Acid Derivatives
- Examples: 2-[5-(Methoxycarbonyl)furan-2-yl]cyclopropane-1-carboxylic acid (CAS 2229301-65-7): Features a methoxycarbonyl group on the furan instead of nitro. Molecular formula: C₁₀H₁₀O₅, MW 210.18 . 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1039952-36-7): Aromatic substituent (chlorophenyl) instead of nitrofuran. MW 226.66 . trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2): Cyano group instead of nitro. Molecular formula: C₅H₅NO₂ .
- Key Differences: Nitro vs. Aromatic vs. Heterocyclic Substituents: The nitrofuran moiety may confer distinct electronic and steric effects compared to phenyl or pyridinyl groups.
Physicochemical Properties
*Molecular weight for the target compound is estimated based on structural similarity.
Biological Activity
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological applications, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a nitrofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of 5-nitrofuran, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that nitrofuran derivatives demonstrated potent activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.0125 µg/mL against the H37Rv strain .
Antiviral Activity
In vitro studies have shown that certain derivatives effectively inhibit HIV-1 replication. For example, compounds derived from 5-nitro-furan-2-carboxylic acid blocked HIV-1 reverse transcriptase activities with IC50 values ranging from 3 to 30 µM . This suggests that the nitrofuran structure may play a crucial role in antiviral activity.
Antitumor Activity
The antitumor potential of this compound has been explored in various studies. Preliminary assessments indicated promising results in inhibiting tumor cell proliferation. A notable case involved the evaluation of similar nitrofuran derivatives against cancer cell lines, where significant antiproliferative effects were observed .
Structure-Activity Relationship (SAR)
The biological activity of nitrofuran derivatives, including this compound, is closely linked to their structural features. A study highlighted that para-substituted benzyl piperazines exhibited superior antituberculosis activity compared to other substitutions, indicating a clear SAR . This relationship underscores the importance of specific functional groups in enhancing biological efficacy.
Case Studies and Research Findings
Several case studies have provided insights into the biological activities of related compounds:
- Antituberculosis Activity : A series of benzyl nitrofuranyl amides were synthesized and evaluated for their activity against M. tuberculosis. Among them, compound 4c showed exceptional potency with an MIC value of 0.0125 µg/mL .
- Antiviral Properties : Derivatives based on nitrofuran structures were tested for their ability to inhibit HIV replication. The results indicated effective inhibition at concentrations between 20 and 25 µM .
- Antitumor Screening : Compounds derived from nitrofurans were screened against various cancer cell lines, demonstrating significant antiproliferative effects, warranting further investigation into their mechanisms of action .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclopropanation via carbene or carbenoid intermediates reacting with alkenes. For example, the nitro-furan moiety can be introduced through coupling reactions, followed by cyclopropane ring formation using reagents like diazo compounds. Post-synthetic modifications, such as hydrolysis or protection/deprotection of the carboxylic acid group, are critical for yield optimization. Stereochemical control may require chiral catalysts or auxiliaries .
Q. How is the stereochemistry of the cyclopropane ring confirmed in this compound?
- Methodological Answer : X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are primary tools. NMR coupling constants (e.g., ) between cyclopropane protons provide insights into dihedral angles and ring strain. Chiral chromatography or optical rotation measurements validate enantiopurity .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) ensures purity, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro, carboxylic acid). Mass spectrometry (MS) confirms molecular weight. Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. What biological activities have been reported for this compound?
- Methodological Answer : Studies highlight enzyme inhibition (e.g., cysteine biosynthesis enzymes) and receptor antagonism (e.g., orexin receptors). In vitro assays, such as enzyme kinetic studies and receptor-binding assays using radiolabeled ligands, are standard. Cell-based models assess anti-inflammatory or neuroactive potential .
Advanced Research Questions
Q. How does the nitro group on the furan ring influence reactivity and bioactivity?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances electrophilic substitution on the furan ring. In biological systems, it may stabilize charge-transfer complexes with enzymes, altering binding kinetics. Comparative studies with non-nitrated analogs using isothermal titration calorimetry (ITC) quantify affinity differences .
Q. What challenges arise in achieving regioselective functionalization of the cyclopropane ring?
- Methodological Answer : Ring strain and steric hindrance limit regioselectivity. Computational modeling (DFT calculations) predicts reactive sites. Directed metalation or transition-metal catalysis (e.g., palladium-mediated cross-coupling) can enhance selectivity, monitored via LC-MS/MS .
Q. How do structural modifications (e.g., substituents on furan/cyclopropane) affect target interactions?
- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents. For example, replacing the nitro group with cyano ( ) alters lipophilicity (logP measurements). Molecular docking simulations map binding poses to receptors like orexin-1, validated by mutagenesis studies .
Q. What thermodynamic parameters govern solubility and stability in protic vs. aprotic solvents?
- Methodological Answer : Solubility is quantified via shake-flask methods in solvents like propan-2-ol ( ). Stability under acidic/basic conditions is assessed using accelerated degradation studies (HPLC tracking). Thermodynamic solubility parameters (Hansen solubility parameters) correlate with solvent polarity .
Data Contradictions and Resolution
- Stereochemical Outcomes : Some synthesis routes (e.g., vs. 17) report divergent enantiomeric ratios. Resolution involves optimizing catalyst systems (e.g., Jacobsen’s catalysts) and verifying via chiral HPLC .
- Biological Efficacy : Discrepancies in receptor-binding affinities ( vs. 21) may stem from assay conditions (e.g., cell type, buffer pH). Standardized protocols (e.g., CEREP panels) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
